molecular formula C9H13NO B8740141 2-(2-Methylpyridin-3-yl)propan-2-ol

2-(2-Methylpyridin-3-yl)propan-2-ol

Cat. No. B8740141
M. Wt: 151.21 g/mol
InChI Key: CKYWEENYFPFEDK-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

MeMgBr (3.0 M in Et2O, 4.63 ml, 13.9 mmol) was added dropwise via syringe to a solution of 1-(2-methyl-pyridin-3-yl)-ethanone (1.88 g, 13.9 mmol) (Sanders et al. J. Org. Chem. 1978, 43, 324) in Et2O (60 mL) to give a white slurry. The mixture was refluxed for 16 h, cooled to room temperature, quenched with water (50 mL) and extracted with CH2Cl2 (7×60 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo to afford a yellow oil. Purification via column chromatography on silica gel (CH2Cl2:MeOH, 95:5, v/v) afforded 2-(2-methyl-pyridin-3-yl)-propan-2-ol as a white crystalline solid (1.30 g, 62%). 1H NMR (CDCl3) δ 1.67 (s, 6H), 2.79 (s, 3H), 7.08 (m, 1H), 7.75 (d, 1H, J=7.5 Hz), 8.36 (d, 1H, J=3.0 Hz).
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg+].[Br-].[CH3:4][C:5]1[C:10]([C:11](=[O:13])[CH3:12])=[CH:9][CH:8]=[CH:7][N:6]=1>CCOCC>[CH3:4][C:5]1[C:10]([C:11]([OH:13])([CH3:1])[CH3:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.63 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
1.88 g
Type
reactant
Smiles
CC1=NC=CC=C1C(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white slurry
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (7×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography on silica gel (CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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